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Compound of Interest

Deadamantane N-5-(S)-
Hexanamide AKB48

Cat. No.: B1160334

Compound Name:

Technical Guide: Synthesis and Characterization
of APINACA (AKB48)

A Note on Nomenclature: The compound requested, "Deadamantane N-5-(S)-Hexanamide
AKBA48," appears to be based on a misinterpretation of the common name and chemical
structure. The correct chemical name for the synthetic cannabinoid commonly known as AKB48
is N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, also referred to as APINACA. This
guide will focus on the synthesis and characterization of this well-documented compound.

Introduction

APINACA (AKB48) is a potent synthetic cannabinoid that acts as a full agonist at the CB1
receptor and a partial agonist at the CB2 receptor.[1] It was first identified in Japan in 2012 as
an ingredient in synthetic cannabis smoking blends.[1] Structurally, it features an indazole core
linked to an adamantyl group via a carboxamide bridge, with a pentyl chain attached to the
indazole nitrogen. This guide provides a detailed overview of its synthesis, characterization,
and the signaling pathways it modulates, intended for researchers, scientists, and drug
development professionals.

Synthesis of N-(1-adamantyl)-1-pentyl-1H-indazole-
3-carboxamide (APINACA)
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The synthesis of APINACA is a multi-step process that involves the preparation of two key
intermediates: 1-pentyl-1H-indazole-3-carboxylic acid and 1-adamantanamine. These
intermediates are then coupled to form the final product.

Synthesis Workflow
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Caption: General workflow for the synthesis of APINACA (AKB48).

Experimental Protocols

2.2.1. Synthesis of 1-pentyl-1H-indazole-3-carboxylic acid
This procedure involves the N-alkylation of 1H-indazole-3-carboxylic acid.

e Materials: 1H-indazole-3-carboxylic acid, 1-bromopentane, Sodium Hydride (NaH),
Dimethylformamide (DMF).

e Procedure:
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Dissolve 1H-indazole-3-carboxylic acid in anhydrous DMF.
Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes.

Add 1-bromopentane dropwise and stir the reaction mixture at room temperature
overnight.

Quench the reaction with water and acidify with HCI.

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

2.2.2. Synthesis of 1-adamantanamine

This can be achieved via a Ritter-type reaction from 1-bromoadamantane.

o Materials: 1-bromoadamantane, Urea or Formamide, Sulfuric acid.

e Procedure:

o

Add 1-bromoadamantane to a stirred solution of urea or formamide in concentrated
sulfuric acid.

Heat the mixture and monitor the reaction by TLC.

After completion, pour the reaction mixture onto ice and basify with a strong base (e.g.,
NaOH).

Extract the product with a suitable organic solvent (e.g., diethyl ether).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to yield 1-adamantanamine.

2.2.3. Amide Coupling to form APINACA (AKB438)
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This final step involves the formation of an amide bond between the carboxyl group of the
indazole intermediate and the amino group of 1-adamantanamine.

o Materials: 1-pentyl-1H-indazole-3-carboxylic acid, 1-adamantanamine, 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBL),
Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or DMF.

e Procedure:

o To a solution of 1-pentyl-1H-indazole-3-carboxylic acid in DCM or DMF, add EDC and
HOBL.

o Stir the mixture at room temperature for 30 minutes.

o Add 1-adamantanamine and DIPEA to the reaction mixture.
o Continue stirring at room temperature overnight.

o Dilute the reaction mixture with water and extract with DCM.

o Wash the organic layer sequentially with dilute HCI, saturated sodium bicarbonate
solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Purify the crude APINACA by column chromatography or recrystallization.

Characterization of APINACA (AKB48)

The structure and purity of the synthesized APINACA should be confirmed by various analytical
techniques.

Data Presentation
Table 1: Spectroscopic Data for APINACA (AKB438)
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Technique Data Reference

5 8.28 (d, J=8.2 Hz, 1H), 7.50-
7.40 (m, 2H), 7.29-7.23 (m,
1H), 6.25 (s, 1H), 4.49 (t, J=7.2
1H NMR (CDCls, 400 MHz) Hz, 2H), 2.18 (s, 3H), 2.15 (s,  [2]
6H), 1.98-1.88 (m, 2H), 1.75
(s, 6H), 1.40-1.30 (m, 4H),
0.90 (t, J=7.0 Hz, 3H)

0 164.5, 140.5, 139.8, 126.9,
122.9,121.8, 121.2, 109.8,
13C NMR (CDCls, 100 MHz) 523 49.3 41.8. 36.3. 20.8 [2]

29.5,29.2,22.4,14.0

m/z (%): 365 (M+, 25), 322
Mass Spectrometry (EI) (10), 294 (15), 215 (100), 145 [2][3]
(40), 135 (85)

Table 2: Chromatographic Data for APINACA (AKB48)

Technique Conditions Expected Result

C18 column, mobile phase ] )
A single major peak

HPLC gradient of acetonitrile and )
corresponding to APINACA.

water with formic acid.

Capillary column (e.g., HP-
GC-MS 5MS), temperature

A characteristic retention time

_ and mass spectrum.
programming.

Experimental Protocols for Characterization

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified
product in deuterated chloroform (CDCIs). Record *H and 3C NMR spectra on a 400 MHz or
higher spectrometer.
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e Mass Spectrometry (MS): For GC-MS, dissolve the sample in a volatile solvent like methanol
or dichloromethane and inject it into the GC-MS system. For LC-MS, dissolve the sample in
the mobile phase and analyze using an appropriate gradient.

o High-Performance Liquid Chromatography (HPLC): Prepare a standard solution of APINACA
in a suitable solvent (e.g., methanol). Develop a suitable gradient method using a C18
column with a mobile phase consisting of acetonitrile and water (often with a modifier like
formic acid).

Cannabinoid Receptor Signhaling Pathway

APINACA exerts its effects primarily through the activation of cannabinoid receptors CB1 and
CB2, which are G-protein coupled receptors (GPCRS).[4][5][6]
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Caption: Simplified signaling pathway of cannabinoid receptors upon activation by APINACA.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1160334?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Activation of CB1/CB2 receptors by APINACA leads to the dissociation of the associated Gi/o
protein into its a and By subunits.[7][8] The Gia subunit inhibits adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (CAMP) levels and subsequently reduced protein kinase A
(PKA) activity.[5][6] The By subunits can directly modulate ion channels, leading to the inhibition
of calcium channels and activation of potassium channels.[5] Furthermore, G-protein activation
can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing gene
transcription and cellular processes like cell growth, differentiation, and apoptosis.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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